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Abstract

ODM-207 is a potent and selective, orally bioavailable small molecule inhibitor of the
Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Structurally distinct from the
classic benzodiazepine-based BET inhibitors, ODM-207 has demonstrated significant anti-
proliferative activity across a range of hematological and solid tumor models in preclinical
studies.[3][4] This technical guide provides a comprehensive overview of the chemical
structure, physicochemical properties, mechanism of action, and available experimental data
for ODM-207, intended to support further research and development efforts.

Chemical Structure and Physicochemical Properties

ODM-207 is chemically identified as 6-(3,5-dimethyl-4-isoxazolyl)-7-methoxy-3-methyl-1-(2-
pyridinylmethyl)-2(1H)-quinolinone.[5][6] Its fundamental properties are summarized in the table
below.
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Property Value Reference

6-(3,5-dimethyl-4-isoxazolyl)-7-

) methoxy-3-methyl-1-(2-
Chemical Name » [51[6]
pyridinylmethyl)-2(1H)-

quinolinone
Molecular Formula C22H21N303 [1][5]
Molecular Weight 375.42 g/mol [1][5]
CAS Number 1801503-93-4 [11[5]

COC1=C(C=C2C=C(C)C(=0)
SMILES N(CC3=CC=CC=N3)C2=C1)C  [1]
4=C(C)ON=C4C

DMSO: 38 mg/mL (101.21
Solubility mM); Ethanol: 4 mg/mL; [1]
Water: Insoluble

Storage Stability > 4 years at -20°C as a solid [5]

Mechanism of Action

ODM-207 functions as a pan-inhibitor of the BET family of proteins, which includes BRD2,
BRD3, BRD4, and the testis-specific BRDT.[2][7] These proteins are epigenetic "readers” that
play a crucial role in regulating gene transcription.

The core mechanism involves the following steps:

» Binding to Acetylated Lysine: BET proteins recognize and bind to acetylated lysine residues
on histone tails through their tandem bromodomains.[7]

» Recruitment of Transcriptional Machinery: This binding event facilitates the recruitment of
transcriptional regulators, such as the positive transcription elongation factor b (P-TEFD), to
chromatin.

e Gene Transcription: The assembled complex then promotes the transcription of target genes,
many of which are key oncogenes like c-MYC and other drivers of cell proliferation and
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survival.[3]

ODM-207 competitively binds to the acetylated lysine-binding pockets of the BET
bromodomains.[2][6] This prevents the tethering of BET proteins to chromatin, thereby
disrupting the downstream transcriptional activation of their target oncogenes.[2][6] This leads
to cell cycle arrest, cellular senescence, and apoptosis in susceptible cancer cells.[3][4]
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Caption: Mechanism of action of ODM-207 as a BET inhibitor.
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Preclinical and Clinical Data
In Vitro Activity

ODM-207 has demonstrated potent anti-proliferative effects across a wide array of cancer cell
lines.

Cell Line Type Effect ICso0 Reference

Cutaneous Apocrine
Potent DNA damage
Sweat Gland 2.12 uM [1]
_ response
Carcinoma

Human Metastatic
Apocrine Sweat Gland  Reduced proliferation 1.99 uM [5]

Cancer

o Decreased
PALB2-deficient ) o
proliferation, induced
Sweat Gland Cancer 650 nM [5]
) ] DNA double-strand
(with Olaparib)

breaks

Various Hematological ~ Potent inhibition of cell

) o Not specified [4]
and Solid Tumors viability
Inhibition of
ER+ Breast Cancer proliferation, GO/G1 Not specified [8]
cell cycle arrest
Attenuated cell
Prostate Cancer -
growth, c-Myc Not specified [3]

(VCaP, 22Rv1) i
downregulation

In Vivo Activity

Oral administration of ODM-207 has shown significant tumor growth inhibition in various
xenograft models, including those for prostate and breast cancer, at well-tolerated doses.[3][4]

[8]

Clinical Trial Data
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A first-in-human, open-label, Phase 1 study (NCT03035591) evaluated the safety,
pharmacokinetics, and preliminary anti-tumor activity of ODM-207 in patients with selected

solid tumors.[7][9][10]

Parameter Finding Reference

35 patients with selected solid
] tumors, including 12 with

Study Population ) [7119]
castrate-resistant prostate
cancer

Dosing Oral, once daily [7119]

_ 2 mg/kg (limited by cumulative

Maximum Tolerated Dose o [7119]
toxicity)

Dose-Limiting Toxicity Intolerable fatigue [7119]
Thrombocytopenia, asthenia,

Common Adverse Events nausea, anorexia, diarrhea, [7119]
fatigue, vomiting

_ No partial or complete

Efficacy [7119]
responses were observed
ODM-207 showed increasing
exposure with dose escalation

Conclusion and was safe up to 2 mg/kg [7119][10]
but had a narrow therapeutic
window.

Pharmacokinetics
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Parameter Finding Reference

] Slow absorption with a median
Absorption [7]
Tmax between 2 and 6 hours

Plasma exposure (AUCo-24)
was 1.5-fold higher under fed

Food Effect - [7]
conditions compared to

fasting.

The main metabolite is a
Metabolism demethylation product of [7]
ODM-207.

Experimental Protocols
In Vitro Cell Proliferation Assay

This protocol provides a general workflow for assessing the anti-proliferative effects of ODM-
207.
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Caption: Workflow for an in vitro cell proliferation assay.
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Methodology:

Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere
overnight.

The following day, the cells are treated with a serial dilution of ODM-207.

After an incubation period of 48 to 96 hours, a cell viability reagent is added to the wells.[1]

[4]
The signal (e.g., luminescence or absorbance) is measured using a plate reader.

The data is normalized to vehicle-treated controls, and the half-maximal inhibitory
concentration (ICso) is calculated using non-linear regression analysis.

Western Blot for c-Myc Expression

This protocol outlines the steps to validate the on-target effect of ODM-207 by measuring the
downregulation of c-Myc.

Methodology:

Prostate cancer cells (e.g., VCaP) are treated with ODM-207 or a vehicle control for a
specified time (e.g., 24 hours).

Cells are harvested and lysed to extract total protein.
Protein concentration is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

The membrane is blocked and then incubated with primary antibodies against c-Myc and a
loading control (e.g., B-actin).

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary
antibody.
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e The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

e Band intensities are quantified to determine the relative change in c-Myc expression.[3]

Phase 1 Clinical Trial Design

The NCT03035591 study followed a standard design for a first-in-human dose-escalation trial.

Patient Enrollment
(Selected Solid Tumors)

Initial Cohort with Food Effect Cohort
Dose Titration

l

Dose Escalation Part _
[ (3+3 Design) j (Slngle Fasted Doseg
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[ Toxicities (DLTS) j (Washout Penod)

: l

[Determlne Maxmum)j @ose with Light BreakfasD

Tolerated Dose (MTD

N[/

Primary Endpoints:
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Pharmacokinetics,
Anti-tumor Activity
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Caption: Logical flow of the NCT03035591 Phase 1 clinical trial.
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Methodology: The study consisted of a dose-escalation part and a food-effect evaluation.[7][9]

e Dose Escalation: A 3+3 design was employed where patients received oral ODM-207 once
daily in 28-day cycles. Cohorts of 3-6 patients were enrolled at escalating dose levels until
the maximum tolerated dose (MTD) was determined.[7]

o Food Effect: A separate cohort of patients received a single dose of ODM-207 under fasted
conditions, followed by a washout period, and then another dose after a light breakfast to
evaluate the effect of food on the drug's pharmacokinetics.[7]

Conclusion

ODM-207 is a novel, potent BET bromodomain inhibitor with a well-defined mechanism of
action and demonstrated preclinical anti-tumor activity. While the initial Phase 1 clinical trial
indicated a narrow therapeutic window and limited single-agent efficacy in the patient
populations studied, the compound remains a valuable tool for epigenetic research.[7][9]
Further investigation into combination therapies, such as with PARP inhibitors or CDK4/6
inhibitors, may unlock its therapeutic potential.[5][8] The detailed data and protocols presented
in this guide serve as a resource for scientists and researchers dedicated to advancing cancer
epigenetics and drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7722752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7722752/
https://aacrjournals.org/cancerres/article/79/13_Supplement/3827/635825/Abstract-3827-Antitumor-activity-of-ODM-207-a
https://pubmed.ncbi.nlm.nih.gov/32989226/
https://pubmed.ncbi.nlm.nih.gov/32989226/
https://ouci.dntb.gov.ua/en/works/45Eaqj34/
https://ouci.dntb.gov.ua/en/works/45Eaqj34/
https://www.benchchem.com/product/b3028270#the-chemical-structure-and-properties-of-odm-207
https://www.benchchem.com/product/b3028270#the-chemical-structure-and-properties-of-odm-207
https://www.benchchem.com/product/b3028270#the-chemical-structure-and-properties-of-odm-207
https://www.benchchem.com/product/b3028270#the-chemical-structure-and-properties-of-odm-207
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3028270?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

